molecular formula C8H9NO3 B3045991 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- CAS No. 117539-13-6

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-

Cat. No. B3045991
M. Wt: 167.16 g/mol
InChI Key: BNUIAUFNDLPMJT-UHFFFAOYSA-N
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Patent
US05763196

Procedure details

4-Maleimidobutyraldehyde diethylacetal (2 g, 8.29 mmol) in tetrahydrofuran (20 ml) and water (0.5 ml) was stirred under argon and DOWEX 50X8 ion exchange resin (H+, 2 g, ®Dow Chemical Co.) was added. After 12 hours stirring at room temperature, the solvent was decanted, dried (MgSO4) and evaporated in vacuo to afford 4-maleimidobutyraldehyde (formula III) as a yellow oil which rapidly solidified on standing (1.38 g, 99%); TLC Rf=0.4, ethyl acetate/hexane 1:1. The 4-maleimidobutyraldehyde turned out to be extremely unstable, so that it was necessary to do all work-up at low temperatures (0° C.) and under complete exclusion of oxygen (inert atmosphere).
Name
4-Maleimidobutyraldehyde diethylacetal
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][N:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14])C>O1CCCC1.O>[C:12]1(=[O:13])[N:8]([CH2:7][CH2:6][CH2:5][CH:4]=[O:3])[C:9](=[O:14])[CH:10]=[CH:11]1

Inputs

Step One
Name
4-Maleimidobutyraldehyde diethylacetal
Quantity
2 g
Type
reactant
Smiles
C(C)OC(CCCN1C(C=CC1=O)=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 12 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(C=CC(N1CCCC=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.